REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][N:3]=1.[CH3:10][O:11][CH2:12][CH2:13][NH2:14].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[NH4+].[Cl-]>C(Cl)Cl.O>[Br:1][C:2]1[N:3]=[CH:4][C:5]([CH2:6][NH:14][CH2:13][CH2:12][O:11][CH3:10])=[CH:8][CH:9]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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BrC1=NC=C(C=O)C=C1
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Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
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COCCN
|
Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7.98 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
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were added to the reaction mixture, which
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with DCM (3×100 mL)
|
Type
|
WASH
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Details
|
The combined organic solution were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (eluent a gradient DCM/MeOH from 98/2 to 95/5),
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=N1)CNCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.958 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |